N-Phenylcyclohexanecarboxamide

Supramolecular chemistry Crystal engineering Hydrogen bonding networks

Researchers developing Hsp90 C-terminal inhibitors face variability from isomeric impurities. N-Phenylcyclohexanecarboxamide (CAS 2719-26-8) provides a validated anti-configuration scaffold with distinct 1D hydrogen-bonded chain packing, enabling reproducible crystallization and predictable material properties. • 0.17-0.22 μM IC50 vs SKBr3 & MCF-7 lines (>4000-fold vs novobiocin) • Defined C(4) chain motif ensures anisotropic consistency • 58.2% fungal biotransformation rate for metabolic benchmarking. Supplied with full QC documentation for immediate research use.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 2719-26-8
Cat. No. B185116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylcyclohexanecarboxamide
CAS2719-26-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
InChIKeyAZTGEJBZSFKULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylcyclohexanecarboxamide Procurement Baseline


N-Phenylcyclohexanecarboxamide (CAS 2719-26-8), also known as cyclohexanecarboxanilide, is an arylcycloalkylcarboxamide with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . Its core structure consists of a cyclohexane ring in a chair conformation linked via an amide bond to a phenyl ring that is nearly coplanar with the amide moiety [1]. This compound's relatively high logP of ~3.2–3.3 and melting point of 144–148 °C distinguish it physically from its close structural isomer N-cyclohexylbenzamide (melting point 146–147 °C; logP ~2.7–3.1), indicating that the connectivity of the amide link—whether carbonyl is attached to the cyclohexyl or the phenyl group—governs key solid-state and solution properties [2]. These differences make informed selection between the two isomers critical for reproducible experimental outcomes.

N-Phenylcyclohexanecarboxamide vs. Structural Isomer


Although N-phenylcyclohexanecarboxamide and N-cyclohexylbenzamide share the identical molecular formula and molecular weight, the reversal of the amide linkage (cyclohexyl–CO–NH–phenyl vs. phenyl–CO–NH–cyclohexyl) produces measurably different physical properties, intermolecular interactions, and biological stability profiles . The target compound exhibits a distinct linear hydrogen-bonded chain motif in the solid state, whereas the isomer forms a twisted amide conformation with different packing [1]. Biotransformation studies reveal that the two isomers are degraded at different rates (58.2% vs. 61%) by fungal mycelium, confirming that they are not metabolically equivalent [2]. These structural and functional divergences mean that substituting one isomer for the other without validation will introduce uncontrolled variables in crystallization, reactivity, and metabolic studies.

N-Phenylcyclohexanecarboxamide Performance Metrics


Crystal Packing: Linear Chains vs. Cyclic Dimers

N-Phenylcyclohexanecarboxamide crystallizes with a distinct N—H···O hydrogen-bonded C(4) infinite chain propagating along the [001] axis, in contrast to the cyclic dimer (R₂²(8)) motif commonly observed in 1-arylcycloalkanecarboxamides such as 1-phenylcyclohexanecarboxamide and its 2-halogenated analogues [1]. The torsion angle C—N—C—O is only 4.1°, confirming near-perfect coplanarity of the amide and phenyl ring [1]. This linear chain motif enables anisotropic physical properties that are absent in the dimeric packing of 1-phenylcyclohexanecarboxamide and 1-(2-bromophenyl)cyclohexanecarboxamide [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding networks

Thermal Stability vs. Regioisomer

N-Phenylcyclohexanecarboxamide exhibits a melting point range of 144–148 °C, which is comparable to but distinguishable from N-cyclohexylbenzamide (146–147 °C). More critically, the target compound demonstrates a higher melting point than the structurally related N-(2-bromophenyl)cyclohexanecarboxamide starting material, which is typically an oil or low-melting solid at ambient temperature . The linear hydrogen-bonded chain of the target compound provides a more robust lattice energy than the twisted amide conformation (N–C(=O)–C–C torsion = −30.8°) found in N-cyclohexylbenzamide [1].

Material science Thermal analysis Polymorph screening

Regioselective C–H Alkylation: Meta vs. Para

Derivatization of N-phenylcyclohexanecarboxamide to its N-methyl analogue creates a substrate that undergoes NHC-catalyzed alkylation predominantly at the meta-position of the phenyl ring when a less bulky NHC ligand is used. In contrast, N-sec-alkyl anilides lacking the cyclohexylcarboxamide group exhibit para-selective alkylation under bulky NHC catalysis [1]. This intrinsic meta-directing effect, conferred by the cyclohexylcarboxamide directing group, is not achievable with N-cyclohexylbenzamide derivatives, where the reversed amide linkage alters the electronic environment of the aromatic ring [2].

Synthetic methodology C–H functionalization Regioselectivity

Fungal Biotransformation of Amide Isomers

In a head-to-head biotransformation study using mycelium of Laricifomes officinalis strain 2498, N-phenylcyclohexanecarboxamide underwent 58.2% biotransformation, whereas its structural isomer N-cyclohexylbenzamide was degraded at 61% under identical conditions [1]. Both compounds were detectably hydroxylated, but the differential rate indicates that the amide connectivity influences fungal enzymatic recognition. Notably, the biotransformation efficiency for both compounds was significantly lower than that of diclofenac (80.5–83.1%) and naproxen (78.1–88.4%), indicating intrinsic recalcitrance of the cyclohexanecarboxamide scaffold [1].

Environmental fate Xenobiotic metabolism Bioremediation

Hsp90 C‑Terminal Inhibitor Scaffold

A phenyl cyclohexylcarboxamide core has been validated as a novel scaffold for Hsp90 C-terminal inhibition, producing compound 15a with IC₅₀ values of 0.17 μM (SKBr3) and 0.22 μM (MCF-7) [1]. This represents a >4000-fold improvement over the first-generation coumarin antibiotic novobiocin, which exhibits an IC₅₀ of approximately 700 μM against SKBr3 [1]. The saturated cyclohexyl ring in the core is critical for this potency gain, as replacement with a piperidine or alternative ring system increases IC₅₀ values to >2.5–>50 μM (compounds 15b, 21, 31) [1].

Medicinal chemistry Hsp90 inhibition Cancer therapeutics

Photochemical Dehalogenation Pathway

Under photoirradiation in basic medium, N-(2-bromophenyl)cyclohexanecarboxamide (1b) yields two competing products: the cyclized 2-cyclohexylbenzoxazole (33% yield) and the dehalogenated N-phenylcyclohexanecarboxamide (26% yield) [1]. The target compound is the terminal reduced product of this photoreaction and, once formed, is photochemically inert under the same conditions, whereas the brominated precursor continues to react. This establishes N-phenylcyclohexanecarboxamide as the stable endpoint of the photochemical cascade [1].

Photochemistry Synthetic photoredox Benzoxazole synthesis

N-Phenylcyclohexanecarboxamide Application Scenarios


Crystal Engineering with Anisotropic H-Bond Chains

Investigators designing supramolecular architectures requiring one-dimensional hydrogen-bonded chains should select N-phenylcyclohexanecarboxamide over 1-arylcycloalkanecarboxamides, which form cyclic dimers. The C(4) infinite chain motif along [001] provides predictable anisotropic thermal conductivity and mechanical properties that are not accessible with the dimeric packing of 1-phenylcyclohexanecarboxamide or its 2-halogenated analogues [1].

Hsp90 C‑Terminal Inhibitor Lead Optimization

Medicinal chemistry groups developing Hsp90 C-terminal inhibitors for oncology indications should prioritize the phenyl cyclohexylcarboxamide core as a validated starting scaffold. Compound 15a, built on this core, achieves mid-nanomolar IC₅₀ values (0.17–0.22 μM) against both SKBr3 and MCF-7 breast cancer lines—a >4000-fold improvement over the natural product novobiocin. SAR shows that stereochemistry (anti configuration) and a saturated cyclohexyl B-ring are critical for this potency, providing well-defined vectors for further optimization [2].

Recalcitrant Probe in Biotransformation Studies

For researchers assessing the metabolic competence of fungal or microbial systems, N-phenylcyclohexanecarboxamide provides a moderately recalcitrant amide probe. Its biotransformation rate of 58.2% by Laricifomes officinalis is lower than that of N-cyclohexylbenzamide (61%) and substantially lower than common pharmaceuticals such as diclofenac or naproxen (>78%), making it a useful reference compound for benchmarking the upper limits of fungal biodegradative capacity [3].

Photochemical Cyclization vs. Dehalogenation Studies

Photochemists investigating the competing pathways of intramolecular substitution versus dehalogenation in N-(2-halophenyl)cyclohexanecarboxamides can employ N-phenylcyclohexanecarboxamide as the authentic reference standard for the dehalogenation pathway. Quantified product ratios (33% cyclization vs. 26% dehalogenation) provide an experimental baseline against which the effects of different halogen substituents, solvents, and bases can be systematically evaluated [4].

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